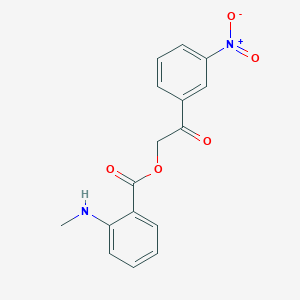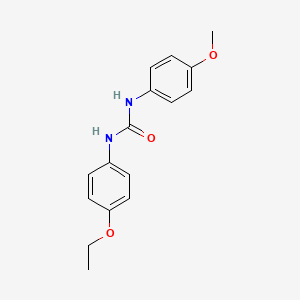![molecular formula C17H17N5S B5726677 N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea](/img/structure/B5726677.png)
N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1990s and has since been found to have a unique mechanism of action that makes it a promising candidate for cancer therapy.
Mecanismo De Acción
DMXAA works by activating the STING (stimulator of interferon genes) pathway, which is a key component of the immune system. When DMXAA is introduced into the body, it binds to a protein called cyclic GMP-AMP synthase (cGAS), which then produces cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which triggers the production of interferons and other cytokines that activate the immune system.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of interferons, which are proteins that play a key role in the immune response. DMXAA has also been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMXAA is that it has a unique mechanism of action that makes it a promising candidate for cancer therapy. It has also been shown to have anti-tumor activity in a variety of cancer types. However, there are some limitations to using DMXAA in lab experiments. For example, it can be difficult to administer the compound in a way that produces consistent results, and there is still much that is unknown about its long-term effects.
Direcciones Futuras
There are several areas of future research that could be explored with DMXAA. One area of interest is the development of more effective delivery methods for the compound, such as nanoparticles or liposomes. Another area of research could focus on identifying biomarkers that could be used to predict which patients would benefit most from DMXAA treatment. Additionally, more research is needed to fully understand the long-term effects of DMXAA on the immune system and other physiological processes.
Métodos De Síntesis
DMXAA is synthesized using a multi-step process that involves the reaction of quinoxaline with thiourea and dimethylamine. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, colon, and melanoma. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn promote the destruction of cancer cells.
Propiedades
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-quinoxalin-6-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-22(2)14-6-3-12(4-7-14)20-17(23)21-13-5-8-15-16(11-13)19-10-9-18-15/h3-11H,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYFQBVKBHWTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Smssf-0625071 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(2-biphenylylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5726611.png)
![6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5726614.png)

![ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726624.png)

![1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5726635.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide](/img/structure/B5726636.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5726638.png)

![2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5726651.png)

